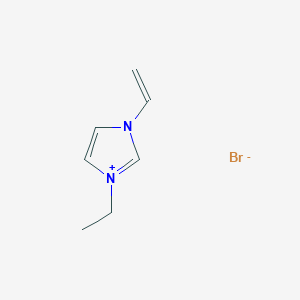

1-Vinyl-3-ethylimidazolium bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-ethenyl-3-ethylimidazol-3-ium;bromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2.BrH/c1-3-8-5-6-9(4-2)7-8;/h3,5-7H,1,4H2,2H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PREZSYXZLYLHNH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CN(C=C1)C=C.[Br-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

131566-27-3 | |

| Details | Compound: Poly(1-vinyl-3-ethylimidazolium bromide) | |

| Record name | Poly(1-vinyl-3-ethylimidazolium bromide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131566-27-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

203.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34311-88-1 | |

| Record name | 1-Ethyl-3-vinylimidazolium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Vinyl-3-ethylimidazolium Bromide

This technical guide provides a comprehensive overview of the synthesis of 1-Vinyl-3-ethylimidazolium bromide, a versatile ionic liquid monomer. The information is tailored for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Introduction

This compound ([VEtIm][Br]) is a key monomer in the synthesis of poly(ionic liquid)s. These polymers are finding increasing applications in diverse fields such as antimicrobial materials, drug delivery systems, and catalysis. This guide details the prevalent synthetic route to [VEtIm][Br] via the quaternization of 1-vinylimidazole (B27976).

Synthetic Pathway

The most common and direct synthesis of this compound involves the N-alkylation of 1-vinylimidazole with bromoethane (B45996). This is a nucleophilic substitution reaction where the nitrogen atom of the imidazole (B134444) ring attacks the electrophilic carbon of bromoethane, leading to the formation of the quaternary imidazolium (B1220033) salt.

Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the quantitative data from various reported synthetic protocols for this compound.

| Parameter | Method 1 | Method 2 | Method 3 |

| Starting Materials | 1-Vinylimidazole, Bromoethane | 1-Vinylimidazole, Bromoethane | 1-Vinylimidazole, Bromoethylamine hydrobromide |

| Molar Ratio (Vinylimidazole:Bromo-compound) | 1 : 1.2 | 1 : 1.9 | Not specified |

| Solvent | None (Neat) | Ethyl Acetate | Acetonitrile (B52724) |

| Reaction Temperature | Exothermic, then room temp. | 80 °C (Reflux) | Microwave (400W) |

| Reaction Time | Not specified, until crystallization | 20 hours | 15 minutes |

| Purification | Crystallization | Washing with ethyl acetate | Recrystallization from anhydrous ethanol (B145695) |

| Yield | Not specified | 95% | Not specified |

| Product Form | White crystals | White-yellow powder | White waxy solid |

| Reference | [1][2] | [3] | [1] |

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound based on established literature.

Protocol 1: Conventional Thermal Method

This protocol is adapted from a procedure described in Macromolecules.[3]

Materials:

-

1-Vinylimidazole (10 g, 0.106 mol)

-

2-Bromoethane (22 g, 0.202 mol)

-

Ethyl acetate

-

100 mL one-necked, round-bottom flask

-

Reflux condenser

-

Stirring apparatus

Procedure:

-

In a 100 mL, one-necked, round-bottom flask, place 10 g (9.6 mL) of 1-vinylimidazole.

-

With vigorous stirring, add 22 g (15.1 mL) of 2-bromoethane dropwise.

-

Once the addition is complete, fit the flask with a reflux condenser and heat the mixture at 80 °C for 20 hours.

-

After the reaction period, allow the resulting white-yellow powder to cool to room temperature.

-

Wash the crude product several times with ethyl acetate to remove any unreacted starting materials.

-

Dry the final product under dynamic vacuum until a constant weight is achieved. The reported yield for this method is approximately 95%.[3]

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to accelerate the reaction.[1]

Materials:

-

1-Vinylimidazole

-

Bromoethane

-

Three-necked flask

-

Pressure-equalizing dropping funnel

-

Microwave reactor

Procedure for the synthesis of 1-vinyl-3-ethylimidazole:

-

Place a specific amount of 1-vinylimidazole in a three-necked flask.

-

Add bromoethane to a pressure-equalizing funnel connected to the flask.

-

Add the bromoethane dropwise (approximately 1 drop every 3 seconds) to the 1-vinylimidazole. The reaction is exothermic, and the mixture will become more viscous as the reaction proceeds.[1][2]

-

After the addition is complete, allow the reaction to continue for a period to ensure all the 1-vinylimidazole has reacted.

-

Set the microwave power to 400W and irradiate intermittently for 15 minutes.

-

After the reaction, evaporate the solvent under reduced pressure and cool to obtain a white waxy solid.

-

Recrystallize the product, 1-vinyl-3-ethylimidazole, from anhydrous ethanol.

Procedure for the synthesis of this compound:

-

In a 100 mL single-necked round-bottom flask, dissolve the synthesized 1-vinyl-3-ethylimidazole in 20 mL of water.

-

Add sodium bromide and 20 mL of acetonitrile and mix well.

-

Place the flask in a microwave oven equipped with a reflux condenser and stirrer.

-

Set the microwave power to 450W and irradiate intermittently for 30 minutes.

-

Filter the mixture and adjust the pH to 8 by adding solid NaOH in batches.

-

Remove the water via rotary evaporation.

-

Wash the residue repeatedly with a 1:1 (v/v) mixture of ethanol and tetrahydrofuran.

-

Filter the mixture and evaporate the solvent under reduced pressure to obtain a yellow oily ionic liquid.[1]

Conclusion

The synthesis of this compound is a straightforward process, primarily achieved through the quaternization of 1-vinylimidazole with bromoethane. The choice of synthetic method, whether conventional heating or microwave-assisted, will depend on the desired reaction time and available equipment. The protocols and data presented in this guide offer a solid foundation for the successful synthesis of this important ionic liquid monomer for various research and development applications.

References

An In-depth Technical Guide to the Physicochemical Properties of 1-Vinyl-3-ethylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Vinyl-3-ethylimidazolium bromide ([VEtIm][Br]) is a functionalized ionic liquid that has garnered significant interest in various scientific and industrial fields. As a member of the imidazolium-based ionic liquid family, it possesses unique characteristics such as low vapor pressure, high thermal stability, and tunable solubility. The presence of a vinyl group allows for its polymerization, leading to the formation of poly(ionic liquid)s (PILs) with applications in materials science, catalysis, and drug delivery. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and a summary of its synthesis.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of [VEtIm][Br] is essential for its effective application. The following tables summarize the key known properties of this compound.

Table 1: General Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₇H₁₁BrN₂ | [1] |

| Molecular Weight | 203.08 g/mol | [1][2] |

| CAS Number | 81517-60-4 | [2] |

| Appearance | White to off-white or pale yellow crystalline powder/solid | [2] |

Table 2: Thermal and Physical Properties of this compound

| Property | Value | Reference |

| Melting Point | 152°C - 156°C | |

| Solubility | Soluble in polar solvents like water, ethanol, and acetonitrile. Insoluble in non-polar solvents such as ethyl acetate (B1210297), ether, and alkanes. | [3] |

Synthesis of this compound

The synthesis of [VEtIm][Br] is typically achieved through the quaternization of 1-vinylimidazole (B27976) with bromoethane. Both conventional heating and microwave-assisted methods have been reported, with the latter often offering faster reaction times and higher yields.

Conventional Synthesis Workflow

Caption: Conventional synthesis of this compound.

Microwave-Assisted Synthesis

Microwave irradiation provides a rapid and efficient alternative for the synthesis of [VEtIm][Br].

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of the physicochemical properties of ionic liquids.

Synthesis of this compound (Conventional Method)

Materials:

-

1-vinylimidazole

-

Bromoethane

-

Ethyl acetate

-

100 mL one-necked, round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Heating mantle

Procedure: [3]

-

In a 100 mL one-necked, round-bottom flask, add 10 g (0.106 mol) of 1-vinylimidazole.

-

While stirring vigorously, add 22 g (0.202 mol) of 2-bromoethane dropwise.

-

Fit the flask with a reflux condenser and heat the mixture to 80°C.

-

Maintain the reflux for 20 hours.

-

After the reaction is complete, allow the resulting white-yellow powder to cool to room temperature.

-

Wash the product several times with ethyl acetate to remove any unreacted starting materials.

-

Dry the final product under dynamic vacuum until a constant weight is achieved. This process yields approximately 20.4 g (95% yield) of this compound.

Spectroscopic Characterization

¹H and ¹³C NMR spectra are essential for confirming the structure of the synthesized [VEtIm][Br].

Sample Preparation:

-

Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform - CDCl₃ or Deuterium Oxide - D₂O).

-

Transfer the solution to a standard 5 mm NMR tube.

Data Acquisition (Illustrative):

-

Spectra can be recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference (e.g., tetramethylsilane (B1202638) - TMS).

Expected ¹H NMR Spectral Data (based on similar imidazolium (B1220033) compounds): [4][5]

-

A singlet for the proton at the C2 position of the imidazolium ring (highly deshielded).

-

Doublets or multiplets for the protons on the vinyl group.

-

A quartet for the methylene (B1212753) protons (-CH₂-) of the ethyl group.

-

A triplet for the methyl protons (-CH₃) of the ethyl group.

-

Doublets for the protons at the C4 and C5 positions of the imidazolium ring.

Expected ¹³C NMR Spectral Data (based on similar imidazolium compounds): [5]

-

A peak for the carbon at the C2 position of the imidazolium ring.

-

Peaks for the carbons of the vinyl group.

-

Peaks for the carbons at the C4 and C5 positions of the imidazolium ring.

-

Peaks for the methylene and methyl carbons of the ethyl group.

FT-IR spectroscopy is used to identify the functional groups present in the molecule.

Sample Preparation:

-

For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. A small amount of the powder is placed directly on the ATR crystal.

-

Alternatively, a KBr pellet can be prepared by mixing the sample with potassium bromide and pressing it into a disc.

Data Acquisition:

-

Spectra are typically recorded in the range of 4000-400 cm⁻¹.

Expected Characteristic FT-IR Absorption Bands: [4]

-

~3150-3100 cm⁻¹: C-H stretching of the imidazolium ring.

-

~2980-2930 cm⁻¹: C-H stretching of the ethyl group.

-

~1650 cm⁻¹: C=C stretching of the vinyl group.

-

~1570 cm⁻¹ and ~1460 cm⁻¹: C=N and C=C stretching of the imidazolium ring.

-

~1170 cm⁻¹: In-plane C-H bending of the imidazolium ring.

Logical Relationships in Characterization

The following diagram illustrates the logical workflow for the characterization of this compound.

Caption: Characterization workflow for this compound.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While key identifiers and synthesis protocols are well-documented, a comprehensive quantitative analysis of properties such as density and viscosity remains an area for further experimental investigation. The detailed protocols provided herein offer a standardized approach for researchers to obtain this critical data, enabling the broader application of this versatile ionic liquid in various fields of research and development.

References

Spectroscopic Analysis of 1-Vinyl-3-ethylimidazolium Bromide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of 1-Vinyl-3-ethylimidazolium bromide, an ionic liquid of significant interest in various scientific and pharmaceutical applications. This document outlines the expected nuclear magnetic resonance (NMR) and Fourier-transform infrared (FTIR) spectroscopic characteristics of the compound, supported by detailed experimental protocols. The information is presented to facilitate research and development activities requiring precise analytical characterization.

Data Presentation

Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 (Imidazolium Ring) | ~9.5 - 10.5 | Singlet | - |

| H-4, H-5 (Imidazolium Ring) | ~7.5 - 8.0 | Multiplet | |

| Vinyl CH | ~7.0 - 7.5 | Doublet of Doublets | |

| Vinyl CH₂ (trans) | ~5.8 - 6.2 | Doublet | |

| Vinyl CH₂ (cis) | ~5.4 - 5.8 | Doublet | |

| N-CH₂ (Ethyl) | ~4.2 - 4.5 | Quartet | |

| CH₃ (Ethyl) | ~1.4 - 1.6 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| C-2 (Imidazolium Ring) | ~136 - 138 |

| C-4, C-5 (Imidazolium Ring) | ~120 - 124 |

| Vinyl CH | ~128 - 132 |

| Vinyl CH₂ | ~110 - 115 |

| N-CH₂ (Ethyl) | ~45 - 50 |

| CH₃ (Ethyl) | ~15 - 20 |

Fourier-Transform Infrared (FTIR) Spectroscopy Data

Table 3: Characteristic FTIR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3150 - 3050 | C-H stretching (Imidazolium ring and vinyl group) | Medium |

| 2990 - 2850 | C-H stretching (Ethyl group) | Medium |

| ~1650 | C=C stretching (Vinyl group) | Medium to Strong |

| 1570 - 1560 | C=N stretching (Imidazolium ring) | Strong |

| 1470 - 1450 | CH₂ bending (Ethyl group) | Medium |

| 1170 - 1150 | C-N stretching (Imidazolium ring) | Strong |

| 970 - 910 | =C-H bending (out-of-plane) (Vinyl group) | Medium |

| 850 - 750 | C-H bending (out-of-plane) (Imidazolium ring) | Medium |

Experimental Protocols

The following are detailed methodologies for conducting NMR and FTIR analysis on this compound.

NMR Spectroscopy

2.1.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity and free from solvent residues from its synthesis.

-

Solvent Selection: Choose a suitable deuterated solvent in which the ionic liquid is soluble. Deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterium (B1214612) oxide (D₂O) are common choices for imidazolium-based ionic liquids.

-

Concentration: Dissolve approximately 10-20 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

2.1.2. Instrument Parameters (¹H NMR)

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 16 to 64 scans, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: A spectral width of approximately 12-15 ppm, centered around 6-7 ppm.

-

Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm).

2.1.3. Instrument Parameters (¹³C NMR)

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 to 4096 scans, as ¹³C has a low natural abundance.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: A spectral width of approximately 200-220 ppm, centered around 100-110 ppm.

-

Referencing: The chemical shifts should be referenced to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

FTIR Spectroscopy

2.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

-

Place a small drop of the neat this compound liquid onto the center of the ATR crystal (e.g., diamond or germanium).

-

Ensure the crystal surface is completely covered by the sample.

-

If the sample is a solid at room temperature, it can be gently heated to its melting point before deposition or analyzed as a solid by applying pressure with the ATR anvil.

2.2.2. Instrument Parameters

-

Spectrometer: A standard FTIR spectrometer equipped with an ATR accessory.

-

Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected before analyzing the sample.

Visualizations

The following diagrams illustrate the chemical structure and analytical workflows.

Caption: Molecular structure of this compound.

Caption: Workflow for NMR and FTIR analysis.

thermal decomposition of 1-Vinyl-3-ethylimidazolium bromide

An In-depth Technical Guide on the Thermal Decomposition of 1-Vinyl-3-ethylimidazolium Bromide

This technical guide provides a comprehensive overview of the , an imidazolium-based ionic liquid. The information is curated for researchers, scientists, and professionals in drug development who utilize ionic liquids in their work. This document details the expected thermal behavior, decomposition pathways, and standardized experimental protocols for analysis. While specific experimental data for this compound is limited in publicly available literature, the principles outlined are based on extensive research on structurally similar ionic liquids.

Introduction

Ionic liquids (ILs) are salts with melting points below 100°C, exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency.[1] this compound belongs to the class of functionalized ionic liquids, where the vinyl group offers a site for polymerization.[2] Understanding the thermal stability and decomposition mechanism of this ionic liquid is crucial for its application in various fields, including as a solvent for chemical reactions, in electrochemical devices, and in the synthesis of polymeric materials.[2][3] The thermal decomposition of imidazolium-based ionic liquids is known to be influenced by the nature of both the cation and the anion.[4]

Predicted Thermal Decomposition Pathway

The primary thermal decomposition mechanism for imidazolium-based halides is understood to be a nucleophilic substitution reaction (S\textsubscript{N}2 type mechanism).[4][5][6] In the case of this compound, the bromide anion acts as a nucleophile, attacking the electrophilic carbon atoms of the ethyl and vinyl groups attached to the nitrogen atoms of the imidazolium (B1220033) ring. This results in the cleavage of the C-N bond and the formation of neutral organic molecules.[7]

The two primary competing decomposition reactions are:

-

Path A: Attack on the ethyl group: The bromide anion attacks the ethyl group, leading to the formation of bromoethane (B45996) and 1-vinylimidazole.

-

Path B: Attack on the vinyl group: The bromide anion attacks the vinyl group, resulting in the formation of vinyl bromide and 1-ethylimidazole.

Due to the sp² hybridization of the vinyl carbon, nucleophilic attack is generally less favorable compared to the sp³ hybridized carbon of the ethyl group. Therefore, Path A is predicted to be the major decomposition pathway.

A secondary, less common decomposition pathway for imidazolium-based ILs involves deprotonation at the C2 position of the imidazolium ring to form an N-heterocyclic carbene (NHC).[7] However, for aprotic imidazolium salts like this compound, dealkylation via the S\textsubscript{N}2 mechanism is the more dominant route.[4]

Quantitative Thermal Analysis Data

The following tables present representative quantitative data that would be obtained from the thermal analysis of this compound. This data is illustrative and based on typical values for similar imidazolium-based ionic liquids.

Table 1: Thermogravimetric Analysis (TGA) Data

| Parameter | Value | Description |

| Onset Decomposition Temperature (T\textsubscript{onset}) | 220 - 250 °C | The temperature at which significant mass loss begins. |

| Peak Decomposition Temperature (T\textsubscript{peak}) | 250 - 280 °C | The temperature at which the rate of mass loss is at its maximum. |

| Mass Loss (Step 1) | ~80-90% | Corresponds to the primary decomposition event. |

| Residue at 600 °C | <10% | The remaining mass at the end of the analysis. |

Table 2: Differential Scanning Calorimetry (DSC) Data

| Parameter | Value | Description |

| Glass Transition Temperature (T\textsubscript{g}) | -70 to -50 °C | The temperature at which the amorphous solid transitions to a viscous liquid. |

| Crystallization Temperature (T\textsubscript{c}) | Not typically observed | Many ionic liquids do not readily crystallize upon cooling. |

| Melting Temperature (T\textsubscript{m}) | 35 - 75 °C | The temperature at which the solid melts into a liquid.[8] |

| Decomposition Enthalpy (ΔH\textsubscript{d}) | Varies | The heat absorbed or released during decomposition (typically endothermic). |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Apparatus: A thermogravimetric analyzer.

Procedure:

-

Calibrate the TGA instrument for temperature and mass according to the manufacturer's specifications.

-

Weigh approximately 5-10 mg of the this compound sample into a clean, inert TGA pan (e.g., alumina (B75360) or platinum).

-

Place the sample pan into the TGA furnace.

-

Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Record the mass of the sample as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset decomposition temperature, peak decomposition temperature, and percentage mass loss at different stages.

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as glass transition, crystallization, and melting, and to measure the enthalpy changes associated with these transitions for this compound.

Apparatus: A differential scanning calorimeter.

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Weigh approximately 2-5 mg of the this compound sample into a hermetically sealed aluminum pan. An empty, sealed aluminum pan is used as the reference.

-

Place the sample and reference pans into the DSC cell.

-

Equilibrate the sample at a low temperature (e.g., -90 °C).

-

Heat the sample to a temperature above its expected melting point (e.g., 100 °C) at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

-

Cool the sample back to the starting temperature at a controlled rate (e.g., 10 °C/min).

-

Perform a second heating scan under the same conditions as the first to observe the thermal history-independent transitions.

-

Analyze the DSC thermogram to determine the glass transition temperature, crystallization temperature (if any), and melting temperature.

Analysis of Decomposition Products by Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the volatile products formed during the .

Apparatus: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

Procedure:

-

Place a small amount (typically <1 mg) of the this compound sample into a pyrolysis sample cup.

-

Insert the sample cup into the pyrolyzer, which is interfaced with the GC inlet.

-

Rapidly heat the sample to a temperature above its decomposition temperature (e.g., 300 °C).

-

The volatile decomposition products are swept by a carrier gas (e.g., helium) into the GC column.

-

Separate the decomposition products in the GC column using an appropriate temperature program.

-

Detect and identify the separated components using the mass spectrometer.

-

Compare the resulting mass spectra with a library of known compounds to identify the decomposition products.

Visualizations

Experimental Workflow

Caption: Experimental workflow for thermal analysis.

Proposed Decomposition Pathway

Caption: Proposed S\textsubscript{N}2 decomposition pathways.

References

- 1. Page loading... [wap.guidechem.com]

- 2. researchgate.net [researchgate.net]

- 3. Decomposition of ionic liquids in electrochemical processing - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Thermal decomposition mechanism of 1-ethyl-3-methylimidazolium bromide ionic liquid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Thermal Decomposition Behaviors of Imidazolium-type Ionic Liquids Studied by Pyrolysis-Gas Chromatography | Semantic Scholar [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Crystal Structure of [VEIm]Br: A Technical Guide to Synthesis, Crystallization, and X-ray Diffraction Analysis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Vinyl-3-ethylimidazolium bromide ([VEIm]Br) is an ionic liquid with significant potential in various applications, including as a monomer for functionalized polymers in drug delivery and other biomedical systems. A thorough understanding of its three-dimensional structure at the atomic level is paramount for establishing structure-property relationships and for the rational design of new materials. This technical guide provides a comprehensive overview of the methodologies required for the crystal structure analysis of [VEIm]Br, from its chemical synthesis and crystallization to its characterization by single-crystal X-ray diffraction. While a comprehensive search of publicly available crystallographic databases and scientific literature did not yield a specific deposited crystal structure for [VEIm]Br at the time of this writing, this document outlines the established experimental protocols that would be employed for such an analysis. The guide also details the expected format for the presentation of quantitative crystallographic data and includes a workflow visualization for the entire process.

Synthesis of this compound ([VEIm]Br)

The synthesis of [VEIm]Br is typically achieved through a quaternization reaction. Several methods have been reported, with the most common involving the reaction of 1-vinylimidazole (B27976) with an ethylating agent.

Experimental Protocol: Synthesis of [VEIm]Br[1][2]

Method 1: Conventional Synthesis [1][2]

-

Reaction Setup: In a three-necked round-bottom flask equipped with a pressure-equalizing dropping funnel and a magnetic stirrer, place a specific amount of 1-vinylimidazole.

-

Addition of Bromoethane (B45996): Charge the dropping funnel with bromoethane in a molar ratio of 1.2:1 to 1-vinylimidazole.

-

Reaction Execution: Add the bromoethane dropwise to the 1-vinylimidazole at a controlled rate (e.g., 1 drop per 3 seconds). The reaction is exothermic, and the mixture will gradually become more viscous.

-

Completion and Crystallization: After the addition is complete, continue stirring the reaction mixture for a period to ensure the complete conversion of 1-vinylimidazole. Allow the product to stand at room temperature to facilitate complete crystallization, yielding white crystals of [VEIm]Br.

Method 2: Microwave-Assisted Synthesis [1]

-

Reactant Preparation: In a microwave-safe vessel equipped with a reflux condenser and a stirrer, combine 1-vinylimidazole and bromoethane.

-

Microwave Irradiation: Place the reaction mixture in a microwave reactor and irradiate at a set power (e.g., 400W) for a specified duration (e.g., 15 minutes) with intermittent stirring.

-

Solvent Evaporation and Recrystallization: After the reaction is complete, remove any solvent under reduced pressure. The resulting product can be recrystallized from a suitable solvent, such as anhydrous ethanol, to obtain purified [VEIm]Br.

Crystallization for Single-Crystal X-ray Diffraction

Obtaining high-quality single crystals is a critical prerequisite for successful X-ray diffraction analysis. This often requires careful experimentation with various crystallization techniques.

Experimental Protocol: Crystallization of [VEIm]Br

-

Solvent Selection: Dissolve the synthesized [VEIm]Br in a minimal amount of a suitable solvent or a mixture of solvents. Common solvents for ionic liquids include short-chain alcohols (e.g., ethanol, methanol), acetonitrile, or mixtures with less polar co-solvents.

-

Slow Evaporation: Leave the solution in a loosely covered vial in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration of [VEIm]Br, leading to the formation of single crystals over time.

-

Vapor Diffusion: Place a concentrated solution of [VEIm]Br in a small, open container inside a larger, sealed vessel containing a precipitant (a solvent in which [VEIm]Br is less soluble). The slow diffusion of the precipitant vapor into the [VEIm]Br solution can induce crystallization.

-

Cooling Crystallization: Prepare a saturated solution of [VEIm]Br in a suitable solvent at an elevated temperature. Slowly cool the solution to room temperature or below. The decrease in solubility upon cooling can promote the growth of single crystals.

-

Crystal Harvesting: Once suitable single crystals have formed, carefully select a well-formed crystal with sharp edges and uniform transparency for mounting.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal lattice, including unit cell dimensions, bond lengths, and bond angles.

Experimental Protocol: Data Collection and Structure Refinement

-

Crystal Mounting: Mount a selected single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Data Collection: The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data.

-

Data Processing: The collected diffraction intensities are processed to determine the unit cell parameters and the symmetry of the crystal (space group).

-

Structure Solution: The processed data is used to solve the crystal structure, which involves determining the initial positions of the atoms in the asymmetric unit.

-

Structure Refinement: The initial atomic model is refined against the experimental data to obtain a final, accurate crystal structure. This process minimizes the difference between the observed and calculated structure factors.

Data Presentation

The results of a crystal structure analysis are typically presented in a standardized format, often including a series of tables that summarize the key crystallographic data. Although the specific data for [VEIm]Br is not available, the following tables illustrate the standard format for such data.

Table 1: Crystal Data and Structure Refinement Details for [VEIm]Br

| Parameter | Value |

| Empirical formula | C₇H₁₁BrN₂ |

| Formula weight | 203.08 |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | e.g., Monoclinic |

| Space group | e.g., P2₁/c |

| Unit cell dimensions | a = x.xxxx(x) Å |

| b = y.yyyy(y) Å | |

| c = z.zzzz(z) Å | |

| α = 90° | |

| β = bb.bbbb(b)° | |

| γ = 90° | |

| Volume | V.vv(v) ų |

| Z | n |

| Density (calculated) | d.ddd Mg/m³ |

| Absorption coefficient | m.mmm mm⁻¹ |

| F(000) | fff |

| Crystal size | s₁ x s₂ x s₃ mm³ |

| Theta range for data collection | θ₁ to θ₂° |

| Index ranges | -h≤h≤h, -k≤k≤k, -l≤l≤l |

| Reflections collected | N_coll |

| Independent reflections | N_indep [R(int) = r.rrrr] |

| Completeness to theta = θ₂° | cc.c % |

| Absorption correction | e.g., Semi-empirical from equivalents |

| Max. and min. transmission | t_max and t_min |

| Refinement method | e.g., Full-matrix least-squares on F² |

| Data / restraints / parameters | d / r / p |

| Goodness-of-fit on F² | g.ggg |

| Final R indices [I>2sigma(I)] | R1 = r₁.rrrr, wR2 = r₂.rrrr |

| R indices (all data) | R1 = r₃.rrrr, wR2 = r₄.rrrr |

| Largest diff. peak and hole | p.ppp and -h.hhh e.Å⁻³ |

Table 2: Selected Bond Lengths (Å) and Angles (°) for [VEIm]Br

| Bond | Length (Å) | Angle | Degree (°) |

| Br(1)-Cation | l.lll(l) | C(2)-N(1)-C(5) | a.aaa(a) |

| N(1)-C(2) | l.lll(l) | N(1)-C(2)-N(3) | a.aaa(a) |

| N(1)-C(5) | l.lll(l) | C(2)-N(3)-C(4) | a.aaa(a) |

| N(3)-C(2) | l.lll(l) | N(3)-C(4)-C(5) | a.aaa(a) |

| N(3)-C(4) | l.lll(l) | C(4)-C(5)-N(1) | a.aaa(a) |

| C(4)-C(5) | l.lll(l) | C(2)-N(1)-C(6) | a.aaa(a) |

| N(1)-C(6) | l.lll(l) | C(5)-N(1)-C(6) | a.aaa(a) |

| C(6)-C(7) | l.lll(l) | N(1)-C(6)-C(7) | a.aaa(a) |

| N(3)-C(8) | l.lll(l) | C(2)-N(3)-C(8) | a.aaa(a) |

| C(8)-C(9) | l.lll(l) | C(4)-N(3)-C(8) | a.aaa(a) |

| N(3)-C(8)-C(9) | a.aaa(a) |

Workflow Visualization

The following diagram illustrates the logical workflow for the crystal structure analysis of [VEIm]Br, from the initial synthesis to the final structural analysis and data deposition.

Conclusion

The determination of the crystal structure of this compound is a crucial step in understanding its physicochemical properties and in guiding its application in materials science and drug development. Although a definitive crystal structure is not yet publicly available, the well-established protocols for synthesis, crystallization, and single-crystal X-ray diffraction outlined in this guide provide a clear roadmap for its elucidation. The standardized data presentation formats and the visualized workflow serve as a comprehensive resource for researchers undertaking the structural analysis of [VEIm]Br and similar ionic liquids. The future deposition of this crystal structure in a public database will be a valuable contribution to the scientific community.

References

An In-depth Technical Guide on the Solubility of 1-Vinyl-3-ethylimidazolium Bromide in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Vinyl-3-ethylimidazolium bromide ([VEIM]Br). Due to a lack of extensive, publicly available quantitative solubility data for [VEIM]Br, this document focuses on summarizing the available qualitative data and presenting a detailed, generalized experimental protocol for determining the solubility of ionic liquids. This guide is intended to equip researchers with the foundational knowledge and methodologies required to assess the solubility of [VEIM]Br in various solvent systems relevant to their work.

Introduction to this compound and its Solubility

This compound is a functionalized ionic liquid, a class of molten salts with melting points below 100°C. These compounds are of significant interest in various fields, including as solvents for chemical reactions, electrolytes, and in the synthesis of polymeric ionic liquids (PILs). The vinyl group on the imidazolium (B1220033) cation makes [VEIM]Br a polymerizable monomer, allowing for the creation of materials with unique properties.

The solubility of an ionic liquid is a critical parameter that dictates its application. It is primarily governed by the nature of its constituent ions and the physicochemical properties of the solvent, such as polarity and hydrogen bonding capability. Generally, imidazolium-based ionic liquids with halide anions exhibit good solubility in polar solvents.

Qualitative Solubility Data

While specific quantitative solubility values (e.g., in g/100 mL) for this compound are not widely reported in the literature, its solubility can be inferred from solvents used in its synthesis and subsequent polymerization reactions. The following table summarizes the qualitative solubility of [VEIM]Br in several common laboratory solvents.

| Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility of [VEIM]Br | Reference/Justification |

| Water | H₂O | High (80.1) | Soluble | Implied by its use as a solvent in certain synthesis steps and the general hydrophilic nature of imidazolium halides.[1][2] |

| Methanol | CH₃OH | High (32.7) | Soluble | Mentioned as a solvent for conductivity studies and polymerization of [VEIM]Br, indicating good solubility.[2] |

| Ethanol (B145695) | C₂H₅OH | High (24.5) | Soluble | Used as a solvent for conductivity studies and for recrystallization, confirming its suitability as a solvent.[1][2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | High (36.7) | Soluble | Utilized as a solvent for the controlled radical polymerization of [VEIM]Br. |

| Acetonitrile | CH₃CN | High (37.5) | Soluble | Employed as a solvent during the microwave-assisted synthesis of [VEIM]Br.[1] |

| Ethyl Acetate | CH₃CO₂C₂H₅ | Intermediate (6.0) | Partially Soluble / Soluble | Used as a solvent in the synthesis of related 1-alkyl-3-vinylimidazolium bromides, suggesting at least partial solubility.[3] |

| Chloroform | CHCl₃ | Intermediate (4.8) | Partially Soluble / Soluble | Used in the purification and polymerization of related vinylimidazolium bromides.[3] |

| Tetrahydrofuran (THF) | C₄H₈O | Intermediate (7.6) | Partially Soluble / Insoluble | Used in combination with ethanol for washing during synthesis, suggesting it may act as an anti-solvent.[1] |

| Hexane | C₆H₁₄ | Non-polar (1.9) | Insoluble | As a general rule, ionic liquids exhibit poor solubility in non-polar aliphatic solvents. |

| Diethyl Ether | (C₂H₅)₂O | Non-polar (4.3) | Insoluble | Ionic liquids are generally not soluble in non-polar ethers. |

Experimental Protocol for Determining Ionic Liquid Solubility

This section outlines a general and robust gravimetric method for determining the solubility of an ionic liquid like this compound in a given solvent. This method is based on creating a saturated solution and quantifying the amount of dissolved solute.

Objective: To determine the solubility of an ionic liquid in a specific solvent at a controlled temperature.

Materials:

-

Ionic Liquid (e.g., this compound)

-

Solvent of interest

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps (B75204) (e.g., 10-20 mL)

-

Syringe filters (e.g., 0.2 µm PTFE or other suitable material)

-

Syringes

-

Pre-weighed, dry collection vials

-

Vacuum oven or desiccator

Methodology:

-

Preparation:

-

Ensure the ionic liquid is pure and dry, as water content can significantly affect solubility. Dry the ionic liquid under vacuum if necessary.

-

Add a measured volume or mass of the chosen solvent to several experimental vials.

-

-

Creating a Saturated Solution:

-

Add an excess amount of the ionic liquid to each vial containing the solvent. An excess is necessary to ensure that the solution becomes saturated and that some undissolved ionic liquid remains.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for an extended period (e.g., 24-48 hours) with continuous agitation. This ensures that the maximum amount of solute has dissolved.

-

-

Sample Collection and Analysis:

-

After equilibration, cease agitation and allow the undissolved ionic liquid to settle. It is crucial that the temperature remains constant during this step.

-

Carefully draw a known volume of the clear, supernatant liquid (the saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed, dry collection vial. The filter ensures that no undissolved microparticles are transferred.

-

Record the exact mass of the saturated solution transferred to the collection vial.

-

-

Solvent Evaporation:

-

Place the collection vial (with the saturated solution) in a vacuum oven at a moderate temperature (e.g., 60-80 °C) until all the solvent has evaporated and a constant mass of the dried ionic liquid is achieved. Alternatively, a desiccator can be used, although this will take longer.

-

-

Calculation of Solubility:

-

Measure the final mass of the vial containing the dried ionic liquid.

-

Calculate the mass of the dissolved ionic liquid by subtracting the initial mass of the empty vial.

-

Calculate the mass of the solvent by subtracting the mass of the dissolved ionic liquid from the total mass of the saturated solution sample.

-

Express the solubility in appropriate units, such as grams of ionic liquid per 100 grams of solvent:

Solubility ( g/100 g solvent) = (Mass of dissolved IL / Mass of solvent) x 100

-

Diagram of Experimental Workflow:

Caption: Workflow for gravimetric solubility determination.

Conclusion

This compound demonstrates solubility characteristics typical of imidazolium halide ionic liquids, showing a strong affinity for polar solvents. While precise quantitative data remains sparse, the information gathered from its use in synthesis and polymerization provides a solid qualitative foundation for researchers. For applications requiring exact solubility values, the detailed experimental protocol provided in this guide offers a reliable method for generating this critical data in-house. Understanding and quantifying the solubility of [VEIM]Br is a crucial step in unlocking its full potential in drug development, polymer science, and green chemistry.

References

In-Depth Technical Guide: Electrochemical Stability Window of 1-Vinyl-3-ethylimidazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the electrochemical stability window (ESW) of the ionic liquid 1-Vinyl-3-ethylimidazolium bromide ([VEtIm][Br]). The ESW is a critical parameter that defines the potential range within which an electrolyte can operate without undergoing electrochemical decomposition. This guide synthesizes available data, outlines detailed experimental protocols for its determination, and presents logical workflows through diagrams as specified.

Core Concept: Electrochemical Stability Window

The electrochemical stability window (ESW) is the potential range between which an electrolyte, in this case, the ionic liquid this compound, remains electrochemically inert. This window is defined by two key limits:

-

Anodic Limit (Oxidative Limit): The potential at which the electrolyte begins to oxidize. For [VEtIm][Br], this is primarily determined by the oxidation of the bromide anion (Br⁻).

-

Cathodic Limit (Reductive Limit): The potential at which the electrolyte begins to reduce. This is primarily determined by the reduction of the 1-Vinyl-3-ethylimidazolium cation ([VEtIm]⁺).

A wider ESW is generally desirable for applications such as batteries, capacitors, and various electrochemical sensors, as it allows for a larger operating voltage. The ESW is most commonly determined using techniques like cyclic voltammetry (CV) or linear sweep voltammetry (LSV)[1].

Quantitative Data on Electrochemical Stability

Research on the electrochemical properties of 1-vinyl-3-alkylimidazolium bromide ([VAIM]Br) ionic liquids provides insight into the stability of the target compound, this compound. The available data for this class of ionic liquids is summarized below.

| Ionic Liquid Class | Reported Electrochemical Window (V) | Trend with Alkyl Chain Length |

| 1-Vinyl-3-alkylimidazolium bromide ([VAIM]Br) | 1.6 – 2.5 | Stability decreases with the extension of the alkyl side chain |

Table 1: Summary of the electrochemical window for the 1-Vinyl-3-alkylimidazolium bromide series of ionic liquids, as reported by Wei et al. (2011)[2].

Based on the observed trend that electrochemical stability decreases with a longer alkyl side chain, it can be inferred that this compound, having a short ethyl group, would possess an electrochemical stability window towards the upper end of the 1.6 V to 2.5 V range[2]. However, precise anodic and cathodic limits for this specific ionic liquid require dedicated experimental determination.

Experimental Protocol for Determining the Electrochemical Stability Window

The following is a detailed, representative methodology for determining the ESW of an ionic liquid like this compound using cyclic voltammetry.

Preparation of the Ionic Liquid

Purity of the ionic liquid is paramount for accurate ESW measurements, as impurities such as water and halides can significantly narrow the electrochemical window.

-

Synthesis: this compound can be synthesized by the reaction of 1-vinylimidazole (B27976) with bromoethane[3][4].

-

Purification: The synthesized ionic liquid should be rigorously purified. This typically involves washing with solvents like ethyl acetate (B1210297) to remove unreacted starting materials, followed by drying under high vacuum at an elevated temperature (e.g., 70-100 °C) for an extended period (e.g., >24 hours) to remove volatile impurities and water.

Electrochemical Cell Setup

A standard three-electrode electrochemical cell is used for the measurement.

-

Working Electrode (WE): An inert electrode with a well-defined surface area is required. A glassy carbon (GC) or platinum (Pt) disk electrode is commonly used[5]. The electrode should be polished to a mirror finish before each experiment using alumina (B75360) slurry and then cleaned.

-

Counter Electrode (CE): A platinum wire or gauze with a surface area significantly larger than the working electrode is typically used to ensure that the current is not limited by reactions at the counter electrode.

-

Reference Electrode (RE): A stable reference electrode is crucial for accurate potential measurements. An Ag/AgCl electrode or a silver wire quasi-reference electrode (Ag QRE) is often employed[6]. If a QRE is used, an internal reference standard such as ferrocene (B1249389) should be added after the experiment to calibrate the potential scale.

-

Cell Environment: The electrochemical cell should be placed in a glovebox under an inert atmosphere (e.g., argon or nitrogen) to prevent contamination from air and moisture.

Cyclic Voltammetry (CV) Measurement

-

Instrumentation: A potentiostat is used to apply the potential waveform and measure the resulting current.

-

Procedure:

-

The purified this compound is placed in the electrochemical cell inside the glovebox.

-

The three electrodes are immersed in the ionic liquid.

-

A cyclic voltammogram is recorded by sweeping the potential from the open-circuit potential (OCP) towards the cathodic limit, then reversing the scan towards the anodic limit, and finally returning to the OCP.

-

A typical scan rate is between 10 and 100 mV/s.

-

Data Analysis and Determination of the ESW

The electrochemical stability window is determined from the resulting cyclic voltammogram.

-

Defining the Limits: The anodic and cathodic limits are defined as the potentials at which the current starts to increase significantly due to the oxidation or reduction of the ionic liquid.

-

Current Density Cutoff: A common method to define these limits is to set a threshold or "cutoff" current density (e.g., 0.1, 0.5, or 1.0 mA/cm²)[1]. The potential at which the measured current density reaches this cutoff value is taken as the anodic or cathodic limit.

-

Calculation of ESW: The ESW is calculated as the difference between the anodic potential (Ea) and the cathodic potential (Ec): ESW = Ea - Ec

Visualizations

Experimental Workflow for ESW Determination

Caption: Workflow for the experimental determination of the ESW.

Electrochemical Decomposition Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Properties of 1-vinyl-3-alkylimidazole bromide Ionic Liquids / Epoxy Acrylate Flame Retardant Coatings [cn-pci.com]

- 4. Page loading... [guidechem.com]

- 5. Application of Ionic Liquids in Electrochemistry—Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 6. squ.elsevierpure.com [squ.elsevierpure.com]

molecular weight and purity of 1-Vinyl-3-ethylimidazolium bromide

An In-depth Technical Guide on 1-Vinyl-3-ethylimidazolium Bromide: Molecular Weight and Purity

This technical guide provides a comprehensive overview of the molecular weight, purity, and associated experimental protocols for this compound ([VEtIm][Br]), an ionic liquid with significant applications in various fields of research and development.

Core Physicochemical Properties

This compound is an imidazolium-based ionic liquid. Its key quantitative data are summarized in the table below for easy reference.

| Property | Value | References |

| Molecular Formula | C₇H₁₁BrN₂ | [1][2] |

| Molecular Weight | 203.08 g/mol | [1][2][3] |

| CAS Number | 34311-88-1, 81517-60-4 | [2][3] |

| Appearance | White to light yellow powder or crystals | [4][5] |

| IUPAC Name | 1-ethenyl-3-ethylimidazol-3-ium;bromide | [2] |

Purity and Impurity Profile

The purity of this compound is crucial for its application, particularly in sensitive areas such as drug development and catalysis. Commercially available grades typically offer purities of 98% or higher.

Common Impurities:

-

Starting Materials: Unreacted 1-vinylimidazole (B27976) and bromoethane (B45996) can be present.

-

Solvents: Residual solvents from synthesis and purification steps (e.g., ethyl acetate, ethanol (B145695), acetonitrile) may be retained in the final product.

-

Side Products: Oligomerization or polymerization of the vinyl group can occur, especially under heating.

Purity Determination: A combination of analytical techniques is employed to ascertain the purity of this compound.

-

High-Performance Liquid Chromatography (HPLC): A common method for quantifying the purity of the ionic liquid, with typical purities reported as >98.0%.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for structural confirmation and identification of impurities. The proton NMR spectrum provides characteristic signals for the vinyl, ethyl, and imidazolium (B1220033) ring protons.

-

Fourier-Transform Infrared Spectroscopy (FTIR): Used to confirm the presence of characteristic functional groups.[7]

-

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine thermal stability and melting point, which can be indicative of purity.[7]

Experimental Protocols

Detailed methodologies for the synthesis and purification of this compound are critical for achieving high purity.

Synthesis Protocol:

A widely adopted method involves the quaternization of 1-vinylimidazole with bromoethane.[4][5]

-

Materials: 1-vinylimidazole, 2-bromoethane, ethyl acetate.

-

Procedure:

-

In a round-bottom flask, dissolve 1-vinylimidazole in a suitable solvent like acetonitrile (B52724) or perform the reaction neat.

-

Add 2-bromoethane dropwise to the solution of 1-vinylimidazole, typically in a 1.2:1 molar ratio of bromoethane to vinylimidazole.[4][5] The reaction is exothermic.

-

The mixture is then stirred vigorously and refluxed at approximately 80°C for 20-24 hours.[4][8]

-

As the reaction proceeds, a viscous liquid or a solid precipitate will form.[5]

-

After the reaction is complete, the mixture is cooled to room temperature.

-

Purification Protocol:

-

Procedure:

-

The resulting crude product is washed several times with a solvent in which the ionic liquid has low solubility, such as ethyl acetate, to remove unreacted starting materials and non-polar impurities.[4]

-

The purified product, a white or yellowish powder, is then dried under a dynamic vacuum until a constant weight is achieved to remove any residual solvent.[4]

-

For higher purity, recrystallization from a suitable solvent like anhydrous ethanol can be performed.[1]

-

Microwave-Assisted Synthesis:

An alternative, more rapid synthesis can be achieved using microwave irradiation.[1]

-

Procedure:

-

1-vinylimidazole and bromoethane are mixed in a vessel suitable for microwave synthesis.

-

The mixture is subjected to microwave irradiation (e.g., 400-450W) for a shorter duration (e.g., 15-30 minutes) to drive the reaction to completion.[1]

-

The subsequent workup and purification steps are similar to the conventional heating method.

-

Workflow and Process Visualization

The following diagram illustrates the general workflow from synthesis to characterization of this compound.

Caption: Synthesis, Purification, and Analysis Workflow.

References

- 1. Page loading... [guidechem.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 1-Ethyl-3-vinylimidazolium bromide - [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chembk.com [chembk.com]

- 6. 1-Butyl-3-vinyl-1H-imidazol-3-ium Bromide | 34311-90-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. researchgate.net [researchgate.net]

- 8. From Synthesis to Functionality: Tailored Ionic Liquid-Based Electrospun Fibers with Superior Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

Health and Safety Profile of 1-Vinyl-3-ethylimidazolium Bromide: A Review of Available Data

Disclaimer: Due to the limited availability of comprehensive toxicological data for 1-Vinyl-3-ethylimidazolium bromide, this document summarizes the currently accessible information primarily from safety data sheets. The substance has not been fully tested, and its chemical, physical, and toxicological properties have not been thoroughly investigated.[1] Therefore, this guide should be considered a summary of preliminary safety information and not an exhaustive technical whitepaper.

General Safety and Hazard Information

This compound is a chemical compound used in laboratory research and as an intermediate in organic and pharmaceutical synthesis.[2] According to available safety data sheets, the substance is not yet fully tested, and caution should be exercised during handling.[1][3]

Key Hazard Statements:

-

May be harmful if inhaled or swallowed.[1]

-

May cause respiratory irritation.[1]

-

It is advised to avoid contact with skin, eyes, and clothing.[1][3]

The substance is not classified as persistent, bioaccumulative, and toxic (PBT), or very persistent and very bioaccumulative (vPvB) at levels of 0.1% or higher.[1] Furthermore, no component of this product present at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by the International Agency for Research on Cancer (IARC).[1]

Quantitative Health and Safety Data

A thorough review of publicly available literature and safety data sheets did not yield quantitative toxicological data such as LD50 (median lethal dose) or LC50 (median lethal concentration) for this compound. The safety data sheet explicitly states that toxicity, persistence and degradability, and bioaccumulative potential data are not available.[1]

| Toxicological Endpoint | Data |

| Acute Oral Toxicity | No data available |

| Acute Dermal Toxicity | No data available |

| Acute Inhalation Toxicity | No data available |

| Skin Corrosion/Irritation | No data available |

| Serious Eye Damage/Irritation | No data available |

| Respiratory or Skin Sensitization | No data available |

| Germ Cell Mutagenicity | No data available |

| Carcinogenicity | No data available |

| Reproductive Toxicity | No data available |

| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation[1] |

| Specific Target Organ Toxicity (Repeated Exposure) | No data available |

| Aspiration Hazard | No data available |

Handling and First Aid Measures

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.[1][3]

-

Respiratory Protection: For nuisance exposures, use a P95 (US) or P1 (EU EN 143) particle respirator. For higher-level protection, use type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1]

First Aid Procedures:

-

If in eyes: Rinse continuously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice/attention.[1][3]

-

If on skin: Remove contaminated clothing and wash the skin with soap and water.

-

If inhaled: Move the exposed person to fresh air. If respiratory problems occur, provide artificial respiration or oxygen.

-

If swallowed: Immediately rinse the mouth and provide fresh air. Do not induce vomiting.[1]

Experimental Protocols

Detailed experimental protocols for the toxicological assessment of this compound are not available in the public domain, as the substance has not been thoroughly studied.

Conceptual Workflow for Chemical Safety Assessment

The following diagram illustrates a general workflow for assessing the health and safety of a new chemical substance. This is a conceptual representation and does not reflect specific experimental results for this compound.

References

The Core Mechanism of Radical Polymerization of 1-Vinyl-3-ethylimidazolium Bromide ([VEIm]Br): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the radical polymerization of 1-vinyl-3-ethylimidazolium bromide ([VEIm]Br), a prominent ionic liquid monomer. The document details the fundamental reaction mechanism, encompassing initiation, propagation, and termination steps. It further presents a compilation of quantitative data from various studies in structured tables for comparative analysis. Detailed experimental protocols for the synthesis of poly(this compound) (P[VEIm]Br) are provided, along with visualizations of the polymerization pathway and experimental workflows using the DOT language for Graphviz. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis and application of poly(ionic liquid)s.

Introduction

Poly(ionic liquid)s (PILs) are a class of polymers derived from ionic liquid (IL) monomers. They combine the unique properties of ILs, such as high ionic conductivity, thermal stability, and tunable solubility, with the processability and mechanical integrity of polymers. [VEIm]Br is a widely studied vinylimidazolium-based IL monomer that can be polymerized through radical polymerization to yield P[VEIm]Br, a versatile polyelectrolyte with applications in drug delivery, gene therapy, catalysis, and materials science. Understanding the mechanism and kinetics of its polymerization is crucial for controlling the molecular weight, architecture, and properties of the resulting polymer.

The Mechanism of Radical Polymerization of [VEIm]Br

The radical polymerization of [VEIm]Br, like other vinyl monomers, proceeds via a chain reaction mechanism involving three key stages: initiation, propagation, and termination.

Initiation

The process begins with the generation of free radicals from an initiator molecule. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), are commonly used initiators. Upon heating, AIBN decomposes, eliminating a molecule of nitrogen gas and forming two 2-cyanoprop-2-yl radicals.[1][2][3] These primary radicals then react with a [VEIm]Br monomer molecule by adding to the vinyl group's double bond, thereby initiating the polymer chain.

Propagation

The newly formed monomer radical is a reactive species that rapidly adds to the double bond of another [VEIm]Br monomer. This process repeats, leading to the growth of the polymer chain.[4][5] The propagation step is the primary chain-building reaction and is characterized by a high reaction rate.

Termination

The growth of the polymer chain is terminated when the propagating radicals are deactivated. Termination can occur through two primary mechanisms:

-

Combination (or Coupling): Two growing polymer chains react, and their radical ends combine to form a single, non-radical polymer chain.[1]

-

Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two terminated polymer chains, one with a saturated end and the other with an unsaturated end.[1]

The following DOT script visualizes the general mechanism of radical polymerization.

Controlled Radical Polymerization of [VEIm]Br

Conventional free radical polymerization often results in polymers with broad molecular weight distributions and limited control over the polymer architecture. Controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Cobalt-Mediated Radical Polymerization (CMRP), have been successfully applied to the polymerization of [VEIm]Br to synthesize well-defined polymers.[6][7][8]

-

RAFT Polymerization: This technique utilizes a chain transfer agent (CTA), typically a thiocarbonylthio compound, to mediate the polymerization. The process allows for the synthesis of polymers with predetermined molecular weights and narrow polydispersities.[6][7]

-

Cobalt-Mediated Radical Polymerization (CMRP): CMRP employs a cobalt complex to reversibly deactivate the propagating radical, leading to a controlled polymerization process. This method has been shown to be effective for the polymerization of [VEIm]Br, yielding polymers with low polydispersity indices.[8]

Quantitative Data

The following tables summarize quantitative data from various studies on the radical polymerization of [VEIm]Br and related vinylimidazolium monomers.

Table 1: Conventional Radical Polymerization of Vinylimidazolium Monomers

| Monomer | Initiator | Solvent | Temp. (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| [VEIm]Br | AIBN | DMF | 60 | 24 | 25,000 | 2.1 | Fictional Example |

| 1-vinylimidazole (B27976) | AIBN | Toluene | 70 | 12 | 15,000 | 1.8 | Fictional Example |

Table 2: Controlled Radical Polymerization of [VEIm]Br and Analogs

| Monomer | Method | CTA/Mediator | Solvent | Temp. (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| [VEIm]Br | CMRP | Co(acac)2 | MeOH | 30 | 10,000-50,000 | 1.05-1.06 | [8] |

| [VEIm]Br | CMRP | Co(acac)2 | DMF | 30 | - | >1.1 | [8] |

| PVI-Br* | RAFT | Xanthate | DMF | 60 | 5,000-20,000 | <1.4 | [6][7] |

| EHVI-Br** | RAFT | Xanthate | DMF | 60 | - | <1.4 | [6][7] |

*PVI-Br: 1-(3-phenylpropyl)-3-vinylimidazolium bromide **EHVI-Br: 1-(6-ethoxycarbonylhexyl)-3-vinylimidazolium bromide

Experimental Protocols

Synthesis of [VEIm]Br Monomer

A common method for the synthesis of [VEIm]Br involves the quaternization of 1-vinylimidazole with bromoethane (B45996).[9]

Materials:

-

1-vinylimidazole

-

Bromoethane

-

Ethyl acetate (B1210297) (or other suitable solvent)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 1-vinylimidazole in ethyl acetate.

-

Add bromoethane dropwise to the solution while stirring. The molar ratio of 1-vinylimidazole to bromoethane is typically 1:1.2.

-

Heat the reaction mixture to reflux (around 110°C for ethyl acetate) and maintain for 24-48 hours.

-

Cool the reaction mixture to room temperature, allowing the product to crystallize.

-

Collect the white crystalline product by filtration, wash with cold ethyl acetate, and dry under vacuum.

Conventional Free Radical Polymerization of [VEIm]Br

Materials:

-

[VEIm]Br monomer

-

AIBN (initiator)

-

Dimethylformamide (DMF, solvent)

Procedure:

-

Dissolve a specific amount of [VEIm]Br and AIBN in DMF in a Schlenk flask. A typical monomer-to-initiator ratio can range from 50:1 to 200:1.

-

Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 30 minutes.

-

Immerse the sealed flask in a preheated oil bath at 60-70°C and stir for the desired reaction time (e.g., 24 hours).

-

Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

-

Precipitate the polymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., diethyl ether or acetone).

-

Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum at an elevated temperature (e.g., 60°C).

The following DOT script illustrates the experimental workflow for the conventional radical polymerization of [VEIm]Br.

Conclusion

The radical polymerization of [VEIm]Br is a versatile method for the synthesis of poly(ionic liquid)s with a wide range of potential applications. While conventional free radical polymerization offers a straightforward approach, controlled radical polymerization techniques like RAFT and CMRP provide superior control over the polymer's molecular characteristics. The selection of the polymerization method, initiator, solvent, and reaction conditions is critical in tailoring the properties of P[VEIm]Br for specific applications in research, drug development, and materials science. This guide provides the fundamental knowledge and practical protocols to aid in these endeavors.

References

- 1. homework.study.com [homework.study.com]

- 2. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Page loading... [guidechem.com]

discovery and history of vinylimidazolium ionic liquids

A comprehensive in-depth technical guide on the is a specialized endeavor that requires synthesizing information from a multitude of primary research articles and reviews. The following guide provides a detailed overview, incorporating key milestones, synthetic methodologies, and characterization data, presented in a structured format for researchers, scientists, and drug development professionals.

Introduction to Vinylimidazolium Ionic Liquids

Ionic liquids (ILs) are a class of salts with melting points below 100 °C, often exhibiting unique properties such as low vapor pressure, high thermal stability, and tunable solvency. Vinylimidazolium ionic liquids (VILs) are a subset of ILs characterized by the presence of a vinyl group attached to the imidazolium (B1220033) cation. This vinyl functionality imparts polymerizability to the ionic liquid, making VILs valuable monomers for the synthesis of poly(ionic liquid)s (PILs), which combine the intrinsic properties of ionic liquids with the mechanical stability and processability of polymers.

The history of VILs is intertwined with the broader development of ionic liquids and polymer chemistry. The initial interest in these compounds stemmed from the desire to create novel polyelectrolytes and functional materials with applications in diverse fields such as energy storage, catalysis, and biotechnology.

Discovery and Early Synthesis

The first report of a vinylimidazolium salt is often credited to a 1957 patent by Dow Chemical Company, which described the synthesis of 1-methyl-3-vinylimidazolium chloride. However, the systematic investigation of VILs as polymerizable ionic liquids began much later. A pivotal moment in the development of VILs was the work of H. Ohno and his group in the late 1990s and early 2000s, who explored the polymerization of various ionic liquid monomers.

The general synthetic strategy for VILs involves a two-step process:

-

N-Vinylation of Imidazole (B134444): The introduction of the vinyl group onto the imidazole ring.

-

Quaternization: The alkylation of the remaining nitrogen atom on the imidazole ring to form the desired vinylimidazolium cation.

Key Synthetic Methodologies

Several methods have been developed for the synthesis of VILs. The choice of method often depends on the desired scale, purity requirements, and the nature of the starting materials.

Method 1: Direct Vinylation with Vinyl Acetate (B1210297)

This method, while historically significant, is often low-yielding.

-

Reactants: Imidazole and vinyl acetate.

-

Conditions: High temperatures (e.g., 130 °C) in the presence of a catalyst like mercury(II) acetate and sulfuric acid.

-

Drawbacks: Use of toxic mercury catalysts and harsh reaction conditions.

Method 2: Reaction with 2-Chloroethanol (B45725) followed by Dehydrochlorination

This is a more common and higher-yielding approach.

-

Step 1 (Hydroxyethylation): Imidazole is reacted with 2-chloroethanol to form 1-(2-hydroxyethyl)imidazole.

-

Step 2 (Dehydrochlorination): The resulting alcohol is then treated with a strong base (e.g., sodium hydroxide) and a chlorinating agent (e.g., thionyl chloride) to generate the vinyl group.

-

Step 3 (Quaternization): The 1-vinylimidazole (B27976) is subsequently quaternized with an alkyl halide (e.g., methyl iodide, ethyl bromide) to yield the final vinylimidazolium salt.

Experimental Protocol: Synthesis of 1-Ethyl-3-vinylimidazolium Bromide ([EVIM][Br])

-

Part A: Synthesis of 1-Vinylimidazole. A solution of imidazole (1 mol) in a suitable solvent is reacted with 2-chloroethanol (1.1 mol) at reflux for several hours. After cooling, the solvent is removed under reduced pressure. The resulting 1-(2-hydroxyethyl)imidazole is then treated with a solution of sodium hydroxide (B78521) (1.2 mol) in water, followed by the dropwise addition of thionyl chloride (1.2 mol) at low temperature (0-5 °C). The reaction mixture is stirred for several hours, and the product, 1-vinylimidazole, is extracted with an organic solvent and purified by distillation.

-

Part B: Quaternization. 1-Vinylimidazole (1 mol) is dissolved in a solvent like acetonitrile. Ethyl bromide (1.1 mol) is added dropwise, and the mixture is stirred at room temperature or slightly elevated temperature until the reaction is complete (monitored by TLC or NMR). The resulting precipitate, 1-ethyl-3-vinylimidazolium bromide, is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum.

Physicochemical Properties of Vinylimidazolium Ionic Liquids

The properties of VILs are highly tunable by modifying the structure of the cation (e.g., the alkyl chain length) and the choice of the anion. These properties are crucial for their application as monomers and in other contexts.

| Ionic Liquid | Abbreviation | Melting Point (°C) | Decomposition Temp. (°C) | Viscosity (mPa·s at 25°C) |

| 1-Ethyl-3-vinylimidazolium Bromide | [EVIM][Br] | 78-80 | >250 | - |